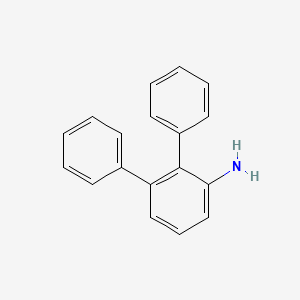![molecular formula C22H44N6O16S5 B14412001 N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid CAS No. 82761-30-6](/img/structure/B14412001.png)
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid is a chemical compound known for its role as a color developing agent in photographic processes. It is commonly referred to as Color Developing Agent 3 and is used in various color film development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide involves the reaction of 4-aminophenylethylamine with methanesulfonyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for use in photographic applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a marker in various biological studies.
Industry: The compound is widely used in the photographic industry for color film development.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide involves its role as a developing agent in photographic processes. The compound reduces silver ions in silver halide crystals to metallic silver, forming an image. The oxidized developing agent then reacts with color couplers to form dye molecules, which create the final color image .
Comparison with Similar Compounds
Similar Compounds
- Color Developing Agent 1
- Color Developing Agent 2
- Color Developing Agent 4
Comparison
Compared to other color developing agents, N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide is unique due to its specific chemical structure, which provides distinct advantages in terms of stability and reactivity. It is particularly effective in producing high-quality color images with excellent resolution and color fidelity .
Properties
CAS No. |
82761-30-6 |
|---|---|
Molecular Formula |
C22H44N6O16S5 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid |
InChI |
InChI=1S/2C11H19N3O2S.3H2O4S/c2*1-17(15,16)14-9-8-13-7-6-10-2-4-11(12)5-3-10;3*1-5(2,3)4/h2*2-5,13-14H,6-9,12H2,1H3;3*(H2,1,2,3,4) |
InChI Key |
NAEZZIFGMPBCBN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNCCC1=CC=C(C=C1)N.CS(=O)(=O)NCCNCCC1=CC=C(C=C1)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)


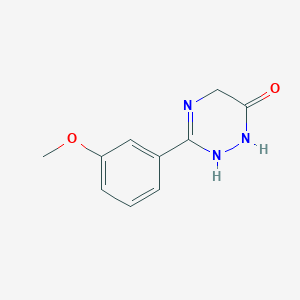

![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)

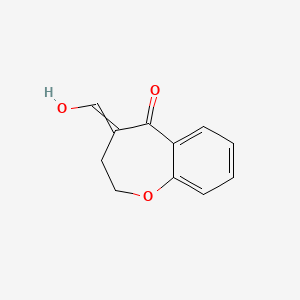
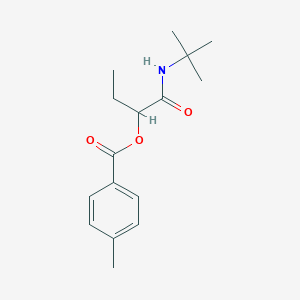
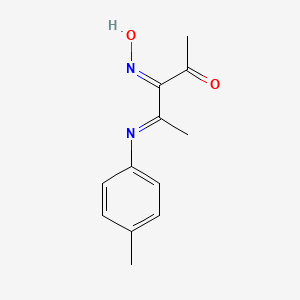
phosphanium bromide](/img/structure/B14411984.png)

